ethyl 4-(2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate is a synthetic heterocyclic compound featuring a pyrimido[5,4-b]indole core fused with a piperazine-1-carboxylate group via a thioacetyl linker. The pyrimidoindole scaffold is notable for its structural complexity, combining pyrimidine and indole moieties, which are frequently associated with bioactivity in medicinal chemistry . This compound is structurally related to toll-like receptor (TLR) ligands, as evidenced by analogs reported in prior studies .
Properties
IUPAC Name |
ethyl 4-[2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O5S/c1-3-32-22(30)26-10-8-25(9-11-26)17(28)14-33-21-24-18-15-6-4-5-7-16(15)23-19(18)20(29)27(21)12-13-31-2/h4-7,23H,3,8-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVOKGGHGAFXEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2CCOC)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
Chemical Structure and Synthesis
The compound features a piperazine core linked to a pyrimido-indole structure, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that may include the formation of thioketones and subsequent acylation steps. While specific synthetic routes for this compound are not extensively documented in the literature, similar compounds have been synthesized using established organic chemistry techniques.
Antibacterial Activity
Research indicates that compounds with similar structural frameworks exhibit significant antibacterial properties. For instance, derivatives of pyrimido[5,4-b]indoles have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) for related compounds was reported at 256 µg/mL against these pathogens . This suggests that this compound could exhibit similar antibacterial effects.
Anticancer Activity
Compounds containing the indole nucleus have been extensively studied for their anticancer properties. They have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interference with DNA synthesis and repair mechanisms .
Mechanistic Studies
The biological activity of this compound is likely mediated through multiple pathways:
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Many indole derivatives act as inhibitors of topoisomerases, enzymes critical for DNA replication; this leads to increased DNA damage and cell death.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress via ROS production has been implicated in the cytotoxic effects observed in cancer cells.
Case Studies and Research Findings
Several studies highlight the biological activities of structurally related compounds:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with pyrimidine and indole moieties exhibit promising anticancer properties. Ethyl 4-(2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate could potentially act against various cancer cell lines. Structural analogs have demonstrated cytotoxic effects against human breast cancer cells and colon carcinoma cells, suggesting that this compound may also possess similar properties due to its structural characteristics.
Antiallergic Properties
Similar compounds in the pyrimidine class have shown significant antiallergic activity. For instance, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate has been reported to be ten times more potent than disodium cromoglycate in certain assays. This positions this compound as a potential candidate for further exploration in treating allergic conditions.
Synthesis and Structural Modifications
The synthesis of this compound involves several key steps:
- Formation of the Pyrimidine Core : The synthesis typically starts with the formation of the pyrimidine derivative through condensation reactions involving appropriate substrates.
- Thioether Formation : The introduction of the thioacetyl group is crucial for enhancing the biological activity of the compound.
- Piperazine Ring Closure : The piperazine ring is formed through cyclization reactions that can be facilitated by various catalysts or conditions.
Table 1: Summary of Biological Activities
Several studies have highlighted the importance of structural modifications in enhancing the efficacy of pyrimidine derivatives. For example, modifications at specific positions on the pyrimidine ring can significantly alter biological activity, as seen in various derivatives tested against cancer cell lines.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidoindole Derivatives
Computational Similarity Analysis
Using Tanimoto and Dice similarity coefficients (common in virtual screening ), the target compound exhibits moderate similarity (50–60%) to phenyl-substituted analogs (e.g., compound 32) due to shared pyrimidoindole and thioacetyl motifs. However, the piperazine-carboxylate group reduces similarity scores compared to simpler acetamide-terminated derivatives. Activity landscape modeling suggests that even minor structural changes (e.g., substituent polarity) can lead to significant bioactivity shifts, termed "activity cliffs." For example, replacing phenyl with 2-methoxyethyl may alter TLR4 binding kinetics, warranting experimental validation.
Bioactivity and Target Engagement
While the target compound’s bioactivity remains uncharacterized in the provided evidence, its structural analogs demonstrate TLR4 inhibition with IC₅₀ values ranging from 0.5–1.2 µM . The piperazine-carboxylate group may mimic natural ligands’ carboxylate interactions with TLR4’s binding pocket, as seen in co-crystallized HDAC8 inhibitors (). Molecular networking () and chemical-genetic profiling () could further elucidate its mode of action by comparing fitness defect profiles with known TLR modulators.
Q & A
Q. How can the synthesis of this compound be optimized for academic research?
Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with the formation of the pyrimido[5,4-b]indole core and subsequent functionalization. Key steps include:
- Core Synthesis : Cyclocondensation of ethyl acetoacetate with substituted hydrazines under reflux (e.g., ethanol/AcOH) to form the pyrimidine ring .
- Piperazine Coupling : Reaction of the thiolated intermediate with a piperazine derivative (e.g., ethyl piperazine-1-carboxylate) using coupling reagents like EDC/HOAt in the presence of TFA .
- Thioether Linkage : Introduction of the thioacetyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
Q. Optimization Strategies :
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Elucidation :
- Purity Assessment :
Q. How can researchers assess its stability under experimental conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition points (>200°C typical for similar piperazine derivatives) .
- Solution Stability : Store in anhydrous DMSO at –20°C; monitor degradation via HPLC over 7 days (accept <5% degradation) .
- Light Sensitivity : Conduct accelerated photostability testing (ICH Q1B guidelines) using UV-Vis exposure; use amber vials if degradation >10% .
Q. What preliminary assays are recommended to evaluate biological activity?
Methodological Answer:
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. IC₅₀ values <1 µM indicate high potency .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Compare to positive controls (e.g., doxorubicin) .
- Solubility : Determine in PBS (pH 7.4) and DMSO; aim for >50 µM to ensure in vitro applicability .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored?
Methodological Answer:
- Scaffold Modifications :
- Activity Profiling :
Q. What computational methods aid in target identification and mechanistic studies?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 1M17). Prioritize compounds with ΔG < –9 kcal/mol .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and identify critical residues (e.g., Lys721 in EGFR) .
- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity .
Q. How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab discrepancies .
- Impurity Analysis : Use LC-MS to detect epimers or degradation products (e.g., hydrolyzed esters) that may skew results .
- Dose-Response Validation : Repeat experiments with freshly prepared stock solutions and include positive/negative controls in triplicate .
Q. What strategies optimize enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak AD-H column (5 µm) with hexane/isopropanol (80:20) to resolve enantiomers .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in key coupling steps to enhance ee >95% .
- Crystallization : Recrystallize from ethanol/water to isolate the dominant enantiomer; confirm by polarimetry .
Q. How can in vivo pharmacokinetic challenges be addressed?
Methodological Answer:
- Prodrug Design : Introduce esterase-labile groups (e.g., tert-butyl esters) to improve oral bioavailability .
- Metabolic Stability : Incubate with liver microsomes; identify major metabolites via LC-MS/MS. Modify labile sites (e.g., methoxyethyl to trifluoroethyl) .
- Tissue Distribution : Use radiolabeled analogs (¹⁴C) in rodent studies to quantify accumulation in target tissues .
Q. What advanced analytical methods validate batch-to-batch consistency?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
